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Cat. No.: B12406683 Get Quote

The TASK-1 channel, encoded by the KCNK3 gene, is a member of the two-pore-domain

potassium (K2P) channel family. These channels are crucial for setting the resting membrane

potential and regulating cellular excitability in a variety of tissues, including the heart, brain, and

pulmonary arteries.[1] Upregulation of TASK-1 has been observed in conditions such as atrial

fibrillation (AF), where it contributes to a shortening of the atrial action potential, creating a

substrate for arrhythmias.[2][3][4][5][6] Consequently, inhibitors of the TASK-1 channel are

being investigated as a novel therapeutic strategy for rhythm control in AF.[1][2][3][4][5][6]

A293 is an experimental aromatic carbonamide that has demonstrated high affinity and

selectivity for the TASK-1 channel.[3][6] Its pharmacological profile has been extensively

characterized in both in vitro and in vivo models, making it a valuable tool for understanding the

therapeutic potential and possible side effects of TASK-1 inhibition.

Mechanism of Action
A293 exerts its pharmacological effect by directly binding to and blocking the pore of the TASK-

1 channel, thereby inhibiting the outward flow of potassium ions. This inhibition leads to a

depolarization of the cell membrane and a prolongation of the action potential duration,

particularly in atrial cardiomyocytes.[1][3] In silico docking simulations suggest that A293 binds

to the inner pore of the TASK-1 channel, near the pore-lining amino acids L239 and N240,

effectively occluding the ion passage.[4] Mutagenesis studies have identified residues Q126 in

the M2 segment and L239 and N240 in the M4 segment as being essential for A293-mediated

inhibition.[7]
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The potency and selectivity of A293 have been quantified in various experimental systems. The

following tables summarize the key pharmacological parameters.

Table 1: In Vitro Potency of A293

Target Assay System IC50 Reference

TASK-1
Heterologous

expression
~250 nM [3]

TASK-1 Mammalian CHO cells

30.6 ± 3.7 µM

(Ranolazine, another

TASK-1 inhibitor for

comparison)

[8]

IKACh - 8.4 µM [9]

Table 2: Selectivity Profile of A293

Off-Target
Fold-Selectivity vs.
TASK-1

Notes Reference

KV1.5
10- to 43-fold higher

IC50

A key cardiac

potassium channel.
[3]

TASK-3
Significant inhibition at

1 µM

TASK-3 does not

show significant

cardiac expression.

The primary off-target

within the K2P family

at this concentration.

[3]

In Vitro and In Vivo Effects
In Vitro Electrophysiology
In isolated atrial cardiomyocytes from patients with chronic AF, pharmacological inhibition of

TASK-1 by A293 prolongs the action potential duration.[1] Patch-clamp experiments have
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demonstrated that A293 effectively reduces TASK-1 currents in both human and porcine atrial

cardiomyocytes.[4]

In Vivo Animal Models
Studies in a porcine model of persistent AF have shown that daily intravenous administration of

A293 (1 mg/kg) significantly reduces the AF burden.[2][3][6] The antiarrhythmic effect is

attributed to a prolongation of the atrial effective refractory period, with no significant changes

to ventricular electrophysiology, as indicated by stable QRS width and QT intervals.[2][3][5]

Hemodynamic Effects
A potential side effect of TASK-1 inhibition is an increase in pulmonary artery (PA) pressure.[2]

[3][6] In vivo studies in pigs demonstrated that acute administration of A293 led to a mild but

significant increase in PA pressure.[2][3] This is consistent with the expression of TASK-1

channels in pulmonary artery smooth muscle cells, where they contribute to the regulation of

vascular tone.[3]

Signaling Pathways
The inhibition of the TASK-1 channel by A293 has direct electrophysiological consequences.

Downstream, the modulation of cellular excitability can influence various signaling pathways.

The following diagram illustrates the primary mechanism of action of A293 and the broader

context of TASK-1 channel regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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